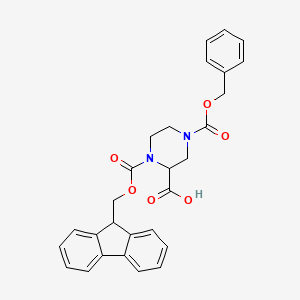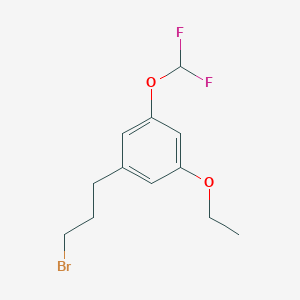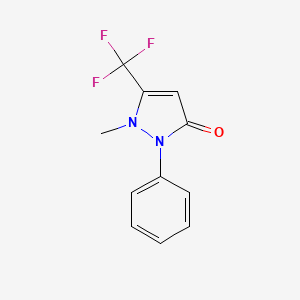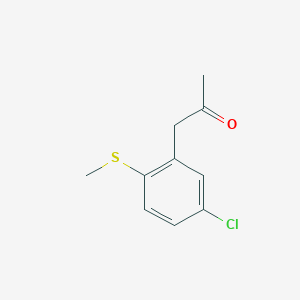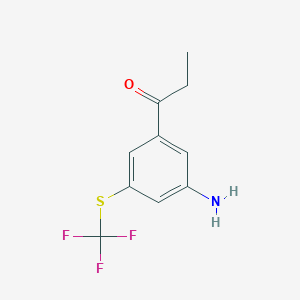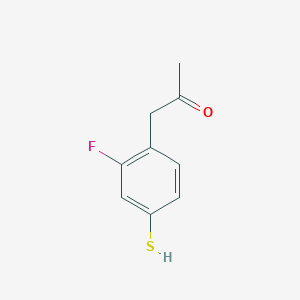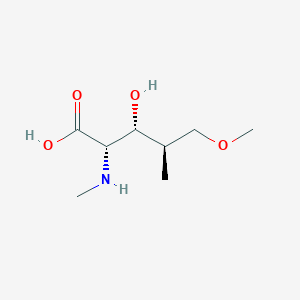![molecular formula C15H21NO4 B14062168 Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate](/img/structure/B14062168.png)
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a benzoate ester, and a tertiary butyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the amino group and the tertiary butyl ether. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include stringent quality control measures to ensure consistency and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines or alcohols.
科学的研究の応用
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate ester and tertiary butyl ether can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: A simpler compound with similar ester functionality but lacking the tertiary butyl ether and complex amino group.
2-Amino-2-methyl-1-propanol: Shares the amino and tertiary butyl ether groups but differs in the overall structure and functionality.
Uniqueness
Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(9-16)10-5-7-11(8-6-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3 |
InChIキー |
VBJCWGGXUCIQEL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



